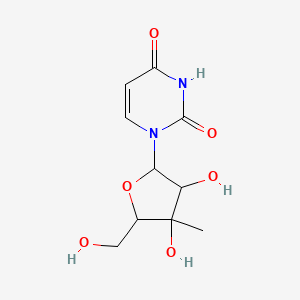
3'-b-C-Methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-b-C-Methyluridine is a modified nucleoside with significant biomedical importance. It is a derivative of uridine, a pyrimidine nucleoside, and is known for its potential in combating various diseases, including cancer, viral infections, and autoimmune disorders. This compound has garnered attention due to its unique structure and promising applications in scientific research and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-b-C-Methyluridine involves several steps, starting with the protection of the 5’-hydroxyl group of uridine. The 3’-hydroxyl group is then oxidized to a ketone or activated for substitution reactions. . The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: For large-scale production, an economical process is employed that includes the use of intermediates such as 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine. This method allows for efficient deprotection, isolation, and purification of the final product . The industrial production of 3’-b-C-Methyluridine ensures that the compound is available in sufficient quantities for research and therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-b-C-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties and efficacy.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .
Major Products: The major products formed from these reactions include various derivatives of 3’-b-C-Methyluridine, which are studied for their potential therapeutic applications. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
3’-b-C-Methyluridine has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic benefits.
Biology: In biological research, 3’-b-C-Methyluridine is studied for its role in RNA modification and its impact on gene expression. It is also used in the development of RNA-based therapies .
Medicine: In medicine, this compound is explored for its antiviral and anticancer properties. It has shown promise in inhibiting viral replication and modulating immune responses.
Industry: In the industrial sector, 3’-b-C-Methyluridine is utilized in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 3’-b-C-Methyluridine involves its incorporation into RNA, where it can inhibit the activity of viral and bacterial nucleases by attacking the phosphate group. This inhibition prevents the replication of viruses and the formation of syncytia in cell cultures . Additionally, it modulates immune responses by affecting RNA synthesis and stability .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Compared to these similar compounds, 3’-b-C-Methyluridine stands out due to its specific modifications at the 3’ position, which confer unique biological activities. Its ability to inhibit viral replication and modulate immune responses makes it a valuable compound in both research and therapeutic contexts.
Eigenschaften
Molekularformel |
C10H14N2O6 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)5(4-13)18-8(7(10)15)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16) |
InChI-Schlüssel |
ABIRYGILOVDZHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


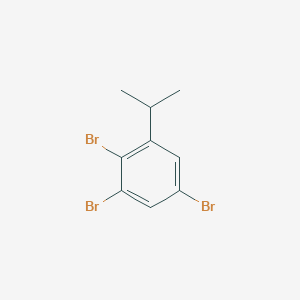
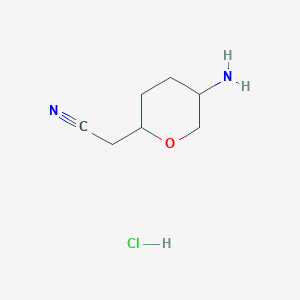
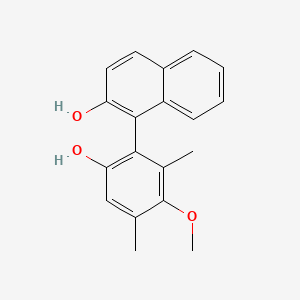
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B15093371.png)
amine](/img/structure/B15093383.png)
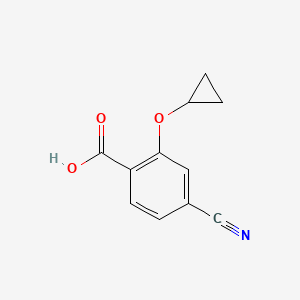
![3-[2-[2-[2-[2-[2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B15093394.png)
![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)

![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride](/img/structure/B15093423.png)
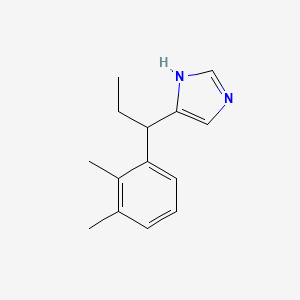
![2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)
